6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a molecular formula of C24H27N7. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of enaminonitrile with urea in the presence of acetic acid . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit the degradation of certain proteins, including MCL1, MIZ1, and TopBP1 . This inhibition is achieved through the stabilization of enzyme-inhibitor complexes, which prevents the breakdown of these proteins and leads to their accumulation in cells .
Vergleich Mit ähnlichen Verbindungen
6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine can be compared to other similar compounds, such as:
BI 8626: This compound also contains a benzylpiperazine moiety and exhibits similar biological activities.
N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another related compound with similar structural features.
The uniqueness of 6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs .
Eigenschaften
Molekularformel |
C23H25N7 |
---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H25N7/c1-28-22-20(16-24-28)21(25-19-10-6-3-7-11-19)26-23(27-22)30-14-12-29(13-15-30)17-18-8-4-2-5-9-18/h2-11,16H,12-15,17H2,1H3,(H,25,26,27) |
InChI-Schlüssel |
JOVJDUGAPNDIGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.